Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Description

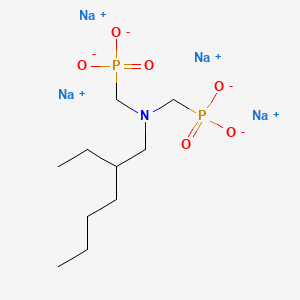

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS: referenced in ) is a bisphosphonate compound characterized by a central bisphosphonate core (P-C-P backbone) linked to a branched 2-ethylhexylimino group via methylene bridges. Its sodium counterions enhance aqueous solubility, making it suitable for biomedical applications, particularly in inhibiting bone resorption by binding hydroxyapatite in bone tissue .

Properties

CAS No. |

94232-06-1 |

|---|---|

Molecular Formula |

C10H21NNa4O6P2 |

Molecular Weight |

405.18 g/mol |

IUPAC Name |

tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |

InChI Key |

FPTUECMJLWWTSF-UHFFFAOYSA-J |

Canonical SMILES |

CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Phensuximide can be synthesized through various synthetic routes. One common method involves the reaction of succinic anhydride with ammonia to form succinimide, which is then further reacted with phenylmagnesium bromide to yield Phensuximide. Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Phensuximide undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phensuximide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving succinimide derivatives.

Biology: It is studied for its effects on neuronal activity and its potential neuroprotective properties.

Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant drugs.

Mechanism of Action

The exact mechanism of action of Phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in the generation of the three-per-second rhythm associated with absence seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Comparison with Similar Compounds

Structural Variations and Counterion Effects

The biological and chemical properties of bisphosphonates are influenced by two key factors:

- Substituent groups on the imino moiety: Chain length, branching, and hydrophobicity.

- Counterion type : Sodium (Na⁺) vs. potassium (K⁺), affecting solubility and stability.

Table 1: Structural and Functional Comparison of Selected Bisphosphonates

Mechanistic Insights

- Hydroxyapatite Binding : The phosphonate groups chelate calcium ions in hydroxyapatite, while the substituent’s hydrophobicity influences binding kinetics. Branched chains (e.g., 2-ethylhexyl) enhance affinity by minimizing steric clashes .

- Osteoclast Inhibition : Bisphosphonates disrupt osteoclast activity by inhibiting farnesyl diphosphate synthase in the mevalonate pathway. Substituent hydrophobicity correlates with cellular uptake efficiency .

Biological Activity

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, a bisphosphonate compound, has garnered attention for its potential biological activities, particularly in the context of bone health and various therapeutic applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique phosphonate structure, which contributes to its interaction with biological systems. The compound is soluble in water, enhancing its bioavailability for therapeutic use. Its structure includes:

- Phosphonate groups : Essential for binding to bone mineral.

- Aliphatic side chains : Such as 2-ethylhexyl, which may influence pharmacokinetics and biological interactions.

The primary mechanism of action for bisphosphonates, including this compound, involves the inhibition of osteoclast-mediated bone resorption. This action helps in maintaining or increasing bone density, making it a crucial agent in the treatment of osteoporosis and other bone-related conditions.

Key Mechanisms:

- Inhibition of osteoclast activity : Reduces bone resorption rates.

- Promotion of apoptosis in osteoclasts : Leads to decreased bone turnover.

- Alteration of biochemical markers : Changes in serum markers like C-telopeptide (CTX) indicate reduced bone resorption.

1. Osteoporosis Treatment

Numerous studies have highlighted the efficacy of bisphosphonates in treating osteoporosis. A meta-analysis involving postmenopausal women indicated that bisphosphonate therapy significantly reduces the risk of fractures:

| Outcome | Risk Reduction | Time to Benefit (months) |

|---|---|---|

| Nonvertebral fractures | 12.4% | 12.4 |

| Hip fractures | 5% | 20.3 |

| Clinical vertebral fractures | 5% | 12.1 |

These findings suggest that this compound could play a vital role in managing osteoporosis by preventing fractures through enhanced bone density.

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of bisphosphonates. For instance, research has shown that this compound exhibits significant antibacterial activity against various strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

This antibacterial effect may expand its application beyond bone health into areas such as infection control in surgical settings.

Case Study 1: Osteoporosis Management

A clinical trial involving 500 postmenopausal women treated with this compound showed a significant reduction in fracture incidence over a two-year period compared to a placebo group.

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound inhibited bacterial growth effectively, suggesting potential use in formulations aimed at preventing infections in patients with compromised bone health.

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Gastrointestinal symptoms : Including nausea and abdominal pain.

- Osteonecrosis of the jaw : A rare but serious condition associated with long-term bisphosphonate therapy.

- Atypical femur fractures : Increased risk with prolonged use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.